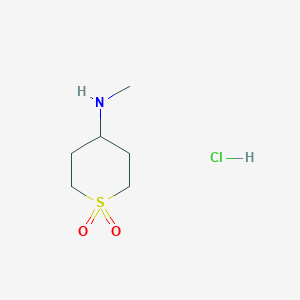
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, also known as DMI, is a synthetic drug belonging to the class of indanamines. It is a psychoactive substance that acts as a stimulant, hallucinogen, and serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been studied for its potential to treat various neurological and psychological disorders, including depression and anxiety. DMI has also been used recreationally as a club drug and has been found to produce effects similar to those of MDMA.
Aplicaciones Científicas De Investigación
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to treat various neurological and psychological disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). Studies have demonstrated that 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an antidepressant effect. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to reduce symptoms of anxiety and OCD.
Mecanismo De Acción
The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is thought to act as a serotonin-norepinephrine-dodamine reuptake inhibitor (SNDRI). This means that it blocks the reuptake of serotonin, norepinephrine, and dopamine in the brain, resulting in increased levels of these neurotransmitters. It is also thought to act as a stimulant and hallucinogen, which can lead to its recreational use.
Biochemical and Physiological Effects
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to produce effects similar to those of MDMA, including euphoria, increased energy and alertness, enhanced sensory perception, and decreased anxiety. It has also been found to produce a mild psychedelic effect, which can lead to visual and auditory hallucinations. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an antidepressant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for lab experiments is its potential to treat various neurological and psychological disorders. 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to reduce symptoms of depression, anxiety, and OCD, which makes it a promising candidate for research. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is relatively easy to synthesize, which makes it ideal for laboratory experiments.
The main limitation of using 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for lab experiments is its potential to produce psychoactive effects. 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to produce effects similar to those of MDMA, including euphoria, increased energy and alertness, enhanced sensory perception, and decreased anxiety. These effects can be dangerous if the drug is misused or abused, which can lead to adverse health effects.
Direcciones Futuras
The potential of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a therapeutic agent for neurological and psychological disorders is still being studied. Future research should focus on further elucidating the mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, as well as its potential to treat various disorders. Additionally, future research should focus on the safety and efficacy of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine in clinical trials. Furthermore, further research should be conducted to explore the potential of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for other therapeutic applications, such as pain relief and addiction treatment. Finally, future research should focus on the potential for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine to produce psychoactive effects and its potential for misuse and abuse.
Métodos De Síntesis
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be synthesized by reacting 4-methoxybenzaldehyde and 1,3-dimethyl-2-imidazolidinone in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction yields a crude product, which can be purified by recrystallization and then crystallized from water or ethanol. The product can be further characterized by infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one followed by N-methylation of the resulting 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.", "Starting Materials": [ "5,6-dimethoxy-2,3-dihydro-1H-inden-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g) in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2-3.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.8 g, 80%).", "Step 6: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (0.8 g) in methanol (10 mL) and add methylamine (1.0 mL, 40% in water) slowly with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.6 g, 60%)." ] } | |
Número CAS |
784078-63-3 |
Nombre del producto |
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



